
4-iodo-N-(1-methyl-4-piperidinyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-iodo-N-(1-methyl-4-piperidinyl)benzenesulfonamide” is a chemical compound with the molecular formula C12H17IN2O2S . It has an average mass of 380.245 Da and a monoisotopic mass of 380.005524 Da . This compound is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of “this compound” is based on its molecular formula C12H17IN2O2S . The structure includes an iodine atom (I), a sulfur atom (S), two nitrogen atoms (N), two oxygen atoms (O), twelve carbon atoms ©, and seventeen hydrogen atoms (H) .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular weight, which is 380.245 Da . Other properties such as melting point, boiling point, and density were not found in the search results .Scientific Research Applications
Synthesis and Biological Evaluation in Pharmacology
A novel series of benzenesulfonamides, including variations of 4-iodo-N-(1-methyl-4-piperidinyl)benzenesulfonamide, has been synthesized and evaluated for their potential in inhibiting membrane-bound phospholipase A2. These compounds have shown significant potency in vitro and reduced the size of myocardial infarction in animal models, indicating their potential in cardiovascular disease treatment (Oinuma et al., 1991).
Development as HIV-1 Infection Preventatives
Research into methylbenzenesulfonamide derivatives, related to this compound, has highlighted their potential as small molecular antagonists in the prevention of human HIV-1 infection. These compounds, including an intermediate variant of the mentioned compound, demonstrate promising bioactivity for drug development in this field (Cheng De-ju, 2015).
Cancer Research and Carbonic Anhydrase Inhibition
A series of ureido benzenesulfonamides incorporating triazinyl moieties, closely related to this compound, were tested against human carbonic anhydrase isoforms involved in diseases like cancer. These compounds, especially those incorporating piperidine, showed potent inhibition, suggesting potential for cancer therapeutic development (Lolak et al., 2019).
Cognitive Enhancement Properties
Research on benzenesulfonamide derivatives, such as this compound, indicates their potential in enhancing cognitive properties. These compounds have shown effectiveness in reversing cognitive deficits in animal models, suggesting a possible application in treating disorders like Alzheimer's disease (Hirst et al., 2006).
Tumor Imaging Applications
Substituted halogenated arylsulfonamides, a category including this compound, have been identified as potent σ receptor binding agents for tumor imaging. Their high affinity for σ receptors and effective tumor uptake in animal models highlight their potential as novel agents in nuclear oncologic scintigraphy (John et al., 1998).
Properties
IUPAC Name |
4-iodo-N-(1-methylpiperidin-4-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17IN2O2S/c1-15-8-6-11(7-9-15)14-18(16,17)12-4-2-10(13)3-5-12/h2-5,11,14H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYPFDMIBBHUOEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17IN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
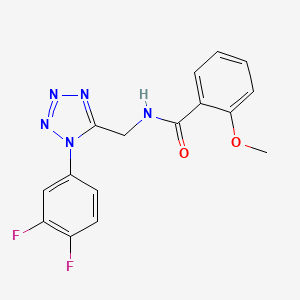
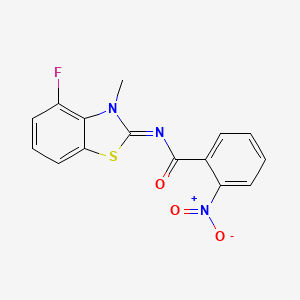
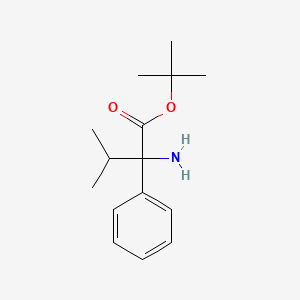



![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]furan-2-carboxamide](/img/structure/B2602725.png)


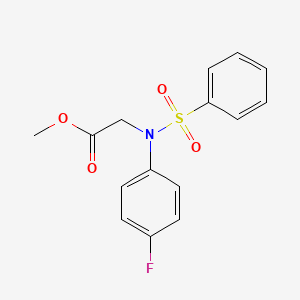

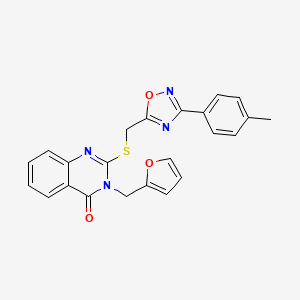
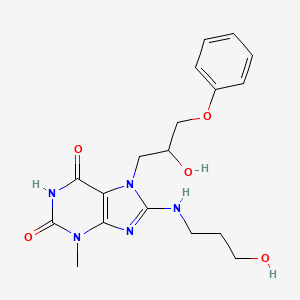
![2-{[2-(4-Methoxyphenyl)ethyl]amino}-5-nitrobenzonitrile](/img/structure/B2602735.png)
